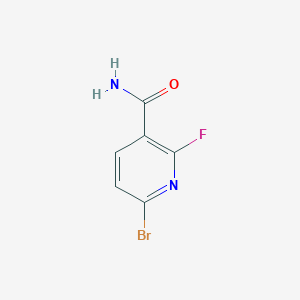

6-Bromo-2-fluoronicotinamide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H4BrFN2O |

|---|---|

Poids moléculaire |

219.01 g/mol |

Nom IUPAC |

6-bromo-2-fluoropyridine-3-carboxamide |

InChI |

InChI=1S/C6H4BrFN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) |

Clé InChI |

DSBILMGLKQKPCU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC(=C1C(=O)N)F)Br |

Origine du produit |

United States |

Synthetic Methodologies for 6 Bromo 2 Fluoronicotinamide

Precursor-Based Synthetic Approaches

A common and effective strategy for the synthesis of 6-Bromo-2-fluoronicotinamide involves the use of pre-functionalized pyridine (B92270) precursors, which already contain one or more of the required halogen substituents. This approach allows for a more controlled and often higher-yielding synthesis.

Synthesis from Halogenated Pyridine Carboxylic Acids

One of the most direct routes to this compound is through the amidation of its corresponding carboxylic acid precursor, 6-bromo-2-fluoronicotinic acid. This precursor can be synthesized from commercially available starting materials such as 2,5-dibromopyridine (B19318).

A key transformation in the synthesis of 6-bromo-2-fluoronicotinic acid involves a halogen-metal exchange followed by carboxylation and fluorination. For instance, 2,5-dibromopyridine can undergo a selective Grignard exchange reaction, followed by reaction with a chloroformate to introduce the carboxylic acid ester functionality. Subsequent nucleophilic aromatic substitution with a fluoride (B91410) source, such as tetramethylammonium (B1211777) fluoride, displaces one of the bromine atoms to introduce the fluorine at the 2-position. The resulting 6-bromo-2-fluoronicotinate is then hydrolyzed to the desired carboxylic acid. google.com

The final step in this sequence is the amidation of 6-bromo-2-fluoronicotinic acid. This can be accomplished using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. For example, treatment of a similar compound, 2-fluoronicotinic acid, with thionyl chloride yields the corresponding acid chloride, which then reacts with ammonia (B1221849) to produce 2-fluoronicotinamide (B1295682). chemicalbook.com A similar protocol can be applied to 6-bromo-2-fluoronicotinic acid to obtain the target molecule.

Table 1: Synthesis of this compound from 2,5-dibromopyridine

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 2,5-dibromopyridine | i) Isopropyl magnesium chloride, Catalyst ii) Chloroformate or Boc2O | 6-bromonicotinate | Grignard exchange and carboxylation |

| 2 | 6-bromonicotinate | Anhydrous tetramethylammonium fluoride, 40-50 °C | 6-fluoro-nicotinate derivative | Nucleophilic aromatic fluorination |

| 3 | 6-fluoro-nicotinate derivative | Acidic or alkaline hydrolysis | 6-bromo-2-fluoronicotinic acid | Hydrolysis |

| 4 | 6-bromo-2-fluoronicotinic acid | i) Thionyl chloride ii) Ammonia | This compound | Amidation |

Derivatization of Nicotinamide (B372718) Scaffolds

An alternative precursor-based approach involves the modification of a pre-existing nicotinamide scaffold that already contains some of the desired functionalities. While specific examples for the direct conversion of a simpler nicotinamide to this compound are not extensively documented, the principles of electrophilic aromatic substitution and nucleophilic aromatic substitution on nicotinamide derivatives are well-established. This approach would entail the sequential or tandem introduction of the bromo and fluoro groups onto a nicotinamide ring.

Functional Group Interconversions for Bromination and Fluorination

The synthesis of this compound can also be envisioned through the strategic introduction of the halogen atoms onto a nicotinamide framework via functional group interconversions. This often involves late-stage halogenation reactions, which require careful control of regioselectivity.

Regioselective Bromination Strategies

The introduction of a bromine atom at the 6-position of a 2-fluoronicotinamide precursor would require a regioselective bromination reaction. Electrophilic aromatic bromination is a common method for introducing bromine onto aromatic rings. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the pyridine ring. The fluorine atom at the 2-position and the carboxamide group at the 3-position are both electron-withdrawing groups, which generally direct incoming electrophiles to the meta-positions. Therefore, direct bromination of 2-fluoronicotinamide would likely lead to a mixture of products, with bromination at the 5-position being a significant possibility.

To achieve regioselective bromination at the 6-position, one might need to employ more advanced strategies, such as directed ortho-metalation, where a directing group guides the brominating agent to the desired position.

Nucleophilic Aromatic Fluorination Protocols

The introduction of the fluorine atom at the 2-position of a 6-bromonicotinamide (B1289588) precursor can be achieved through nucleophilic aromatic substitution (SNAr). In this type of reaction, a good leaving group at the 2-position, such as a chlorine or bromine atom, is displaced by a fluoride ion. The pyridine ring is activated towards nucleophilic attack by the presence of electron-withdrawing groups.

A plausible route to this compound is the direct halogen exchange of a precursor such as 2,6-dibromonicotinamide. In this scenario, the bromine atom at the 2-position would be selectively replaced by a fluorine atom. This selectivity is often achievable because the 2- and 6-positions of the pyridine ring are highly activated towards nucleophilic attack. The choice of fluorinating agent and reaction conditions is critical to favor the monosubstitution product and prevent the formation of 2,6-difluoronicotinamide. Reagents such as cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) are often effective for such transformations.

Table 2: Potential Functional Group Interconversion Strategies

| Strategy | Precursor | Reagents and Conditions | Target Functionality | Challenges |

|---|---|---|---|---|

| Regioselective Bromination | 2-Fluoronicotinamide | Electrophilic brominating agent (e.g., NBS, Br2) | Introduction of Br at C6 | Controlling regioselectivity to avoid bromination at other positions. |

| Nucleophilic Aromatic Fluorination | 2-Chloro-6-bromonicotinamide | Fluoride source (e.g., KF, CsF) in a polar aprotic solvent | Introduction of F at C2 | Ensuring selective displacement of the chloro group over the bromo group. |

| Direct Halogen Exchange | 2,6-Dibromonicotinamide | Fluoride source (e.g., CsF) with controlled stoichiometry | Selective replacement of one Br with F | Preventing di-substitution and controlling the position of fluorination. |

Introduction of Fluorine via Diazotization Intermediates

A primary method for the introduction of a fluorine atom at the 2-position of the 6-bromonicotinamide scaffold is the Balz-Schiemann reaction. wikipedia.orgchemistrylearner.com This reaction is a well-established procedure for converting primary aromatic amines into aryl fluorides via a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org While a direct synthesis for this compound is not extensively detailed, a logical synthetic pathway would involve the diazotization of a suitable precursor, such as 2-amino-6-bromonicotinic acid.

The general mechanism of the Balz-Schiemann reaction involves two key steps: byjus.com

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form a diazonium salt. byjus.com In this case, 2-amino-6-bromonicotinic acid would be the starting material. The addition of fluoroboric acid (HBF₄) then precipitates the aryl diazonium tetrafluoroborate salt. byjus.com

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, leading to its decomposition. chemistrylearner.com This step yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride as byproducts. chemistrylearner.com

Formation of the diazonium salt from the corresponding aminopyridine derivative.

Conversion to the aryl fluoride upon heating.

This method is advantageous for synthesizing specifically fluorinated aromatic compounds, as direct fluorination can be difficult to control. byjus.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of various reaction parameters.

The choice of solvent is critical in both the diazotization and the subsequent amidation steps. For the Balz-Schiemann reaction, the diazotization is typically carried out in an aqueous acidic medium to facilitate the formation of the diazonium salt. google.com However, innovations in this reaction have explored the use of ionic liquids as solvents, which can offer advantages in terms of reaction rates and ease of product isolation.

In the subsequent amidation of the synthesized 6-Bromo-2-fluoronicotinic acid to form the final product, this compound, the choice of solvent is also crucial. A recent study on the synthesis of other nicotinamide derivatives highlighted the use of environmentally friendly tert-amyl alcohol as a reaction medium. rsc.org The use of non-polar or polar aprotic solvents can influence the solubility of reactants and the reaction rate.

| Solvent | Reaction Time | Yield (%) |

|---|---|---|

| tert-amyl alcohol | 35 min | 88.5 |

| Toluene | >16 h | Moderate |

While the Balz-Schiemann reaction itself is generally not a catalyzed process, the subsequent amidation of 6-Bromo-2-fluoronicotinic acid can be significantly enhanced through catalysis. Traditional methods for amide bond formation often rely on coupling agents. rsc.org

More recently, biocatalysis has emerged as a green and efficient alternative. For instance, the enzyme Novozym® 435 from Candida antarctica has been successfully used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines. rsc.orgrsc.org This enzymatic approach offers high catalytic efficiency and stereoselectivity under mild reaction conditions. rsc.orgrsc.org

| Catalyst/Method | Key Advantages | Typical Conditions |

|---|---|---|

| Coupling Agents (e.g., CDI, BOP) | Well-established | Stoichiometric amounts, organic solvents |

| Novozym® 435 | Green, high yield, mild conditions | 50 °C, tert-amyl alcohol |

Temperature is a critical parameter throughout the synthetic sequence. The initial diazotization step must be conducted at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt and prevent premature decomposition.

Conversely, the thermal decomposition of the diazonium tetrafluoroborate intermediate to introduce the fluorine atom requires heating. chemistrylearner.com The specific temperature for this step can vary depending on the substrate but is a crucial factor in achieving a good yield of the fluorinated product.

In the context of enzyme-catalyzed amidation, temperature control is also vital for optimal enzyme activity. For the synthesis of nicotinamide derivatives using Novozym® 435, a temperature of 50 °C was found to be effective. rsc.orgrsc.org Pressure is not typically a significant variable in these types of reactions when conducted under standard laboratory conditions.

Stereochemical Considerations in Synthesis

The target molecule, this compound, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical considerations are not directly applicable to its synthesis.

However, when derivatives of nicotinamide are synthesized, particularly those involving glycosylation, stereoselectivity becomes a critical aspect. For example, in the synthesis of nicotinamide β-riboside and its analogs, the stereochemistry of the glycosidic bond is of utmost importance for biological activity. nih.gov In these cases, stereoselective synthetic methods are employed to ensure the formation of the desired β-anomer. nih.govnih.gov These syntheses often involve the coupling of a silylated nicotinamide derivative with a protected sugar under specific conditions to control the stereochemical outcome.

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 2 Fluoronicotinamide

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the strongly electron-withdrawing fluorine atom and the additional inductive and resonance effects of the bromine and carboxamide substituents. SNAr reactions proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is key to the reaction's feasibility.

Reactivity at the Bromine Position

The bromine atom at the C-6 position is a potential site for nucleophilic attack. While bromide is a good leaving group in many substitution reactions, in the context of SNAr on an activated pyridine ring, the C-Br bond is generally less reactive than the C-F bond. Displacement of the bromine atom typically requires more forcing conditions, such as higher temperatures or stronger nucleophiles, compared to the displacement of fluorine. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by strongly electron-withdrawing groups that stabilize the resulting anionic intermediate. stackexchange.com Fluorine's superior ability to stabilize this intermediate via its powerful inductive effect often makes the C-F bond the preferred site of attack. However, under specific conditions or when the more reactive C-2 fluorine site is blocked or has already reacted, substitution at the C-6 bromine can be achieved.

Reactivity at the Fluorine Position

The fluorine atom at the C-2 position is the most reactive site for nucleophilic substitution in 6-Bromo-2-fluoronicotinamide. This heightened reactivity is due to two primary factors:

Electronic Activation : The C-2 position is ortho to the electron-withdrawing ring nitrogen, which strongly stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at this position.

The "Element Effect" : In SNAr reactions, the typical leaving group order is F > Cl > Br > I. nih.gov This is contrary to the trend seen in SN1 and SN2 reactions. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and, more importantly, strongly stabilizes the intermediate complex through the inductive effect. stackexchange.com Since the formation of this intermediate is the rate-determining step, the reaction proceeds fastest with fluorine as the leaving group. stackexchange.com

Consequently, selective substitution of the fluorine atom can often be achieved with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) under relatively mild conditions, leaving the bromine atom intact for subsequent transformations. Studies on analogous polyhalopyridines have shown that fluorine atoms are readily and selectively displaced by nucleophiles. researchgate.net

Influence of Nicotinamide (B372718) Moiety on Substitution Patterns

The nicotinamide moiety at the C-3 position plays a significant electronic role in modulating the reactivity of the pyridine ring. The carboxamide group (-CONH₂) is an electron-withdrawing group, operating through both resonance and inductive effects. This deactivating nature further lowers the electron density of the aromatic system, making the entire ring more susceptible to nucleophilic attack.

The group's influence reinforces the activation provided by the ring nitrogen, particularly at the ortho (C-2 and C-4) and para (C-6) positions. In this compound, this means the C-2 and C-6 positions, already bearing the halogen leaving groups, are made even more electrophilic. This electronic "pull" from the carboxamide group contributes to the stabilization of the Meisenheimer intermediate, thereby lowering the activation energy for nucleophilic substitution at both the C-2 and C-6 positions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For halogenated substrates like this compound, the reactivity in these reactions is dominated by the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. In contrast to SNAr reactions, the reactivity order for this step is typically C-I > C-Br > C-Cl >> C-F. This differential reactivity allows for highly selective transformations, targeting the C-Br bond while leaving the C-F bond untouched.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful method for creating biaryl structures. In the case of this compound, the reaction occurs selectively at the C-6 bromine position. This chemoselectivity is robust, allowing for the synthesis of a wide range of 6-aryl-2-fluoronicotinamides, which are valuable intermediates in medicinal chemistry. nih.gov

A typical Suzuki-Miyaura reaction involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture. The choice of these components is crucial for achieving high yields and preventing side reactions.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 °C | High | nih.gov |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 °C | Good | (General Protocol) |

Note: Yields and specific conditions are based on established protocols for similar substrates, as detailed reaction data for this specific compound can be proprietary. The references point to general methodologies and applications of this reaction type. nih.gov

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the C-Br bond of this compound is amenable to other palladium-catalyzed transformations. These reactions exploit the same principle of selective oxidative addition to the carbon-bromine bond.

Stille Coupling : This reaction couples the substrate with an organostannane reagent. It offers a complementary approach to the Suzuki coupling and is tolerant of a wide array of functional groups.

Heck Coupling : The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. This method can be used to introduce vinyl groups at the C-6 position. rsc.org

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to 6-alkynyl-2-fluoronicotinamides.

Buchwald-Hartwig Amination : This cross-coupling reaction allows for the formation of a carbon-nitrogen bond, enabling the synthesis of 6-amino-2-fluoronicotinamides from various primary or secondary amines.

Negishi Coupling : Involving the reaction with an organozinc reagent, the Negishi coupling is another effective method for C-C bond formation at the C-6 position, often proceeding under mild conditions. ljmu.ac.uk

The selective nature of these palladium-catalyzed reactions at the bromine position, followed by the potential for nucleophilic substitution at the fluorine position, makes this compound a highly strategic and versatile intermediate for the synthesis of complex, polysubstituted pyridine derivatives.

Ligand Design and Catalyst Performance in Coupling Reactions

The carbon-bromine bond at the 6-position is a prime site for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. While specific studies detailing ligand and catalyst optimization for this compound are not extensively documented in the literature, performance can be inferred from reactions with structurally similar substrates, such as 2-bromo-6-fluoropyridine (B132718) and other bromopyridines. rhhz.netrsc.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating C-C bonds by coupling the bromopyridine with boronic acids or their esters. For related 2-bromo-6-fluoropyridine substrates, palladium-based catalysts are highly effective. Catalyst systems typically involve a palladium(0) source, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine ligand. The choice of ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., XPhos, SPhos) or chelating diphosphines (e.g., Xantphos), are often employed to facilitate the key steps of oxidative addition and reductive elimination. researchgate.net A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step. rhhz.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the aryl bromide with a wide range of primary and secondary amines. Similar to Suzuki coupling, the catalyst system is paramount. It typically consists of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Ligands like Xantphos have proven effective in the amination of related 5-bromo-2-chloro-3-fluoropyridine, suggesting their applicability here. researchgate.net The choice of base (e.g., Cs₂CO₃ or LiHMDS) can significantly impact reaction efficiency and scope. acs.org

The table below summarizes typical conditions for these coupling reactions, extrapolated from studies on analogous bromofluoropyridines.

| Reaction Type | Catalyst/Precatalyst | Typical Ligand | Base | Solvent | Typical Temp. | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd/C | p-tolyltrifluoroborate | K₃PO₄ | Dioxane/H₂O | 80-100 °C | rhhz.net |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP | Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | researchgate.net |

Reduction and Oxidation Reactions

Selective Reduction of Functional Groups

Specific reduction methodologies for this compound are not detailed in published literature. However, based on the known chemistry of halopyridines, several transformations are plausible. Catalytic hydrogenation using palladium on carbon (Pd/C) would likely result in hydrodebromination, selectively removing the bromine atom at the C-6 position to yield 2-fluoronicotinamide (B1295682). This selectivity arises because C-Br bonds are generally more susceptible to hydrogenolysis than C-F bonds.

Reduction of the pyridine ring itself would require more forcing conditions, such as using platinum(IV) oxide (PtO₂) as a catalyst or employing reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. Such reactions would lead to the corresponding fluorinated bromopiperidine carboxamide. The reduction of related polychloropyridines has been documented, suggesting the feasibility of such transformations. benthambooks.comresearchgate.net

Oxidative Transformations of the Pyridine Ring System

The oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common transformation for pyridine derivatives. wikipedia.org This reaction is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting this compound N-oxide would exhibit altered reactivity. The N-oxide functionality increases the electron deficiency of the pyridine ring, further activating it towards nucleophilic attack, and can also direct subsequent electrophilic substitutions.

Oxidation of other parts of the molecule is less common without a susceptible functional group. For instance, if a methyl group were present on the ring, it could be oxidized to an aldehyde or carboxylic acid, as has been demonstrated for other fluorinated pyridines. ethernet.edu.etchemicalbook.com

Derivatization at the Carboxamide Functionality

The primary amide group (–CONH₂) is a key functional handle for further molecular elaboration.

Amide Bond Modifications

While no direct modifications of the amide on this compound are reported, standard organic transformations are applicable.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 6-bromo-2-fluoronicotinic acid. This reaction is typically performed under acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions with heating. nih.govarkat-usa.org Enzymatic hydrolysis, using nicotinamidases, is also a known method for cleaving the amide bond in nicotinamide, offering high selectivity and mild conditions. nih.gov The resulting carboxylic acid is a versatile intermediate that can be coupled with various amines to form new, substituted amides using standard peptide coupling reagents (e.g., EDC, HOBt).

Dehydration: The primary amide can be dehydrated to form the corresponding nitrile, 6-bromo-2-fluoro-3-cyanopyridine. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), trifluoroacetic anhydride (B1165640) (TFAA), or a sulfur trioxide-tertiary amine adduct. commonorganicchemistry.comchemguide.co.ukgoogle.com This transformation converts the hydrogen-bond-donating amide into a linear, electron-withdrawing nitrile group, which can significantly alter the molecule's steric and electronic profile.

The table below outlines common reagents for these amide modifications.

| Transformation | Reagent(s) | Product | Reference |

| Hydrolysis (Basic) | aq. NaOH, heat | 6-Bromo-2-fluoronicotinic acid | nih.govarkat-usa.org |

| Dehydration | POCl₃, heat | 6-Bromo-2-fluoro-3-cyanopyridine | commonorganicchemistry.comchemguide.co.uk |

| Dehydration | TFAA, base (e.g., pyridine) | 6-Bromo-2-fluoro-3-cyanopyridine | commonorganicchemistry.com |

Functionalization via Nitrogen Atom

Direct functionalization of the primary amide nitrogen, such as by alkylation or arylation, is generally challenging due to the low nucleophilicity of the nitrogen atom and the potential for O-alkylation. The N-H protons are acidic and can be deprotonated with a strong base, but the resulting anion often reacts at the oxygen atom. No specific examples of N-functionalization for this compound have been found in the reviewed literature. More commonly, N-substituted analogs are prepared by synthesizing 6-bromo-2-fluoronicotinic acid first, and then coupling it with a primary or secondary amine.

6 Bromo 2 Fluoronicotinamide As a Key Building Block in Advanced Organic Synthesis

Role in Heterocycle Synthesis

The presence of halogen substituents on the pyridine (B92270) ring makes 6-Bromo-2-fluoronicotinamide a valuable starting material for creating more elaborate heterocyclic structures. The bromine and fluorine atoms serve as synthetic handles that can be selectively targeted in different chemical reactions.

The bromine atom at the 6-position of this compound is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions. One of the most powerful and widely used of these methods is the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound. byjus.commasterorganicchemistry.com

This reaction is a cornerstone in the synthesis of biaryl compounds and is frequently employed in annulation strategies to construct fused ring systems. In principle, this compound can be coupled with a suitably functionalized boronic acid or boronic ester to introduce a side chain that can subsequently undergo an intramolecular cyclization reaction. This cyclization step would form a new ring fused to the original pyridine core, yielding a fused pyridine system. Such synthetic strategies are critical for accessing novel chemical space in drug discovery and materials science. ijpsonline.com

The synthesis of polycyclic aromatic compounds (PACs), which are structures containing multiple fused aromatic rings, often relies on the stepwise construction from smaller, functionalized aromatic building blocks. dokumen.pubresearcher.life The Suzuki coupling reaction is a primary tool for this purpose, enabling the connection of two aromatic rings. byjus.commasterorganicchemistry.com

This compound serves as an ideal precursor for these "bottom-up" synthetic approaches. The bromo-substituent can be readily converted into a new carbon-carbon bond via coupling with another aromatic partner, such as a phenylboronic acid. This extends the π-system by linking an additional aromatic ring to the pyridine scaffold. While this initial product is a biaryl system, further functionalization and subsequent intramolecular cyclization reactions can be envisioned to complete the formation of a larger, rigid polycyclic aromatic structure. This modular approach allows for the precise synthesis of complex PACs. researcher.life

Precursor for Advanced Chemical Research Probes

A significant application of this compound and its derivatives is in the synthesis of specialized molecules used to investigate biological systems. nih.gov These chemical probes, particularly those labeled with isotopes, are invaluable tools in chemical biology and medical imaging. nih.gov

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). acs.org The synthesis of these ¹⁸F-labeled PET probes often involves a late-stage radiofluorination step, where a suitable precursor molecule is reacted with [¹⁸F]fluoride.

Bromo-substituted aromatic compounds are excellent precursors for this transformation via nucleophilic aromatic substitution. Research has demonstrated that N-substituted-6-bromonicotinamides, derived from this compound's parent acid, are effective precursors for the one-step synthesis of ¹⁸F-labeled PET tracers. In these reactions, the bromo group acts as a leaving group that is displaced by the incoming [¹⁸F]fluoride ion. This strategy has been successfully used to create novel PET probes for imaging targets such as malignant melanoma and soluble epoxide hydrolase (sEH).

Table 1: Examples of ¹⁸F-Radiolabeled Probes Synthesized from Bromo-Nicotinamide Precursors

| Precursor Compound | Resulting ¹⁸F-Probe | Target / Application |

| 6-bromo-N-(2-(diethylamino)ethyl)nicotinamide | [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([¹⁸F]MEL050) | Malignant Melanoma Imaging |

| N-(3,3-diphenylpropyl)-6-bromonicotinamide | N-(3,3-diphenylpropyl)-6-[¹⁸F]fluoronicotinamide ([¹⁸F]FNDP) | Soluble Epoxide Hydrolase (sEH) Imaging |

| 6-bromo-N-(2-(dimethylamino)ethyl)nicotinamide | N-(2-(dimethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide ([¹⁸F]DMPY3) | Malignant Melanoma Imaging |

This table is generated based on data from research articles describing the synthesis of PET probes from bromo-precursors.

The PET radiotracers synthesized from this compound derivatives are themselves a class of advanced spectroscopic probes for chemical biology. While not involving traditional optical spectroscopy, PET imaging allows for the quantitative, real-time visualization of the distribution of these probes within a living organism. This provides crucial information about the location and density of specific biological targets, such as receptors or enzymes. nih.gov

For example, the development of [¹⁸F]MEL050 and [¹⁸F]DMPY3 has provided researchers with tools to "see" melanoma lesions non-invasively, offering insights into the disease's progression and metastasis. ijpsonline.comresearcher.lifenashpharmatech.com Similarly, [¹⁸F]FNDP allows for the imaging of soluble epoxide hydrolase, an enzyme implicated in neurological conditions. The ability to generate these highly specific probes is directly tied to the versatile chemistry of the starting nicotinamide (B372718) scaffold.

Intermediate in the Synthesis of Complex Molecular Scaffolds

The utility of this compound extends to its role as a versatile intermediate for building a wide array of complex molecular scaffolds. Its value lies in the presence of multiple, differentially reactive functional groups that can be addressed in a controlled, stepwise manner. lookchem.com

The bromine atom at the C-6 position is primarily used for carbon-carbon bond formation through palladium-catalyzed coupling reactions. In contrast, the fluorine atom at the C-2 position is activated towards nucleophilic aromatic substitution, although it is generally less reactive than the bromo substituent under coupling conditions. This difference in reactivity allows for selective, sequential functionalization. A synthetic route might first involve a Suzuki coupling at the bromine position, followed by a nucleophilic substitution at the fluorine position to introduce another fragment. The amide group can also be hydrolyzed to the corresponding carboxylic acid or undergo other transformations. This chemical versatility makes this compound a valuable platform for constructing molecules with significant structural complexity, including potential therapeutic agents and the advanced PET imaging probes discussed previously. dokumen.pubnashpharmatech.com

Scaffold Design Strategies in Chemical Space Exploration

The design of molecular scaffolds is a cornerstone of drug discovery, aiming to create core structures that can be readily modified to interact with specific biological targets. The inherent reactivity of this compound makes it an excellent starting point for various scaffold design strategies.

The pyridine core itself is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs due to its ability to participate in hydrogen bonding and other key interactions with biological macromolecules. The presence of three distinct functional groups on this core in this compound provides a platform for multi-vector diversification.

One key strategy involves the differential reactivity of the halogen substituents. The fluorine atom at the 2-position and the bromine atom at the 6-position can be selectively targeted in cross-coupling reactions. For instance, palladium-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, can be employed to introduce a wide variety of substituents at these positions. The choice of catalyst, ligands, and reaction conditions can often be tuned to favor reaction at one halogen over the other, allowing for a stepwise and controlled elaboration of the scaffold.

Another design strategy is to utilize the carboxamide group as a handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to introduce new functionality. Alternatively, the amide itself can participate in various chemical transformations.

The strategic combination of these approaches allows for the creation of a multitude of new scaffolds from a single, readily available starting material. This is particularly valuable in the exploration of chemical space, as it enables the generation of compounds with diverse three-dimensional shapes and pharmacophoric features, increasing the probability of identifying molecules with desired biological activity.

Synthesis of Diversified Compound Libraries

The synthesis of compound libraries is a critical component of high-throughput screening and lead optimization in drug discovery. This compound is an ideal substrate for the construction of such libraries due to its amenability to parallel synthesis techniques.

A common approach involves a divergent synthesis strategy. Starting with the this compound core, a library of analogs can be rapidly generated by reacting it with a collection of different building blocks. For example, a library of boronic acids can be used in a Suzuki coupling reaction to introduce a wide array of aryl or heteroaryl groups at the 6-position. Subsequently, the fluorine at the 2-position can be displaced by a variety of nucleophiles, such as amines or alcohols, to further diversify the library.

Patents in the field of medicinal chemistry have disclosed the use of this compound in the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). googleapis.com In these syntheses, the bromine atom serves as a key handle for introducing complex molecular fragments via coupling reactions.

The generation of fluorinated analogs of bioactive molecules is another significant application. The fluorine atom can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity. By using this compound as a building block, chemists can systematically introduce fluorine into novel scaffolds.

The table below illustrates a hypothetical reaction scheme for the generation of a diversified compound library starting from this compound.

| Step | Reaction Type | Reagents | Position of Modification | Potential Diversity |

| 1 | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd catalyst | 6-position (replacing Br) | Introduction of various cyclic systems |

| 2 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-position (replacing F) | Introduction of diverse linkers and functional groups |

| 3 | Amide Coupling (after hydrolysis) | Various Amines, EDC/HOBt | 3-position (modifying carboxamide) | Introduction of a wide range of side chains |

This systematic approach, often carried out using automated parallel synthesizers, allows for the efficient production of hundreds or even thousands of distinct compounds. These libraries can then be screened against biological targets to identify hit compounds, which can be further optimized into lead candidates for new drug development programs.

Computational and Theoretical Investigations of 6 Bromo 2 Fluoronicotinamide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. bohrium.comnih.govresearchgate.net These methods provide insights into how the distribution of electrons influences a molecule's stability and reactivity.

The Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). iqce.jp The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower kinetic stability. frontiersin.orgbiomedres.us

For 6-bromo-2-fluoronicotinamide, the presence of two electron-withdrawing halogen atoms (bromine and fluorine) and the carboxamide group on the pyridine (B92270) ring is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted nicotinamide (B372718). The strong electronegativity of the fluorine atom at the C2 position and the bromine atom at the C6 position would stabilize the electron density of the aromatic ring. This stabilization generally leads to a lower LUMO energy, making the molecule a better electron acceptor. wuxiapptec.com

The charge transfer interactions within the molecule can be explained by the HOMO-LUMO analysis. frontiersin.org Computational studies on related nicotinamide derivatives show that substituent changes directly impact the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of Nicotinamide Derivatives This table presents expected trends based on theoretical principles, as direct comparative experimental or computational values for this compound are not readily available in the cited literature.

| Compound | Substituents | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap | Predicted Reactivity |

| Nicotinamide | -H | Higher | Higher | Large | Less Reactive |

| 5-Fluorouracil-Nicotinamide Complex | -F (on uracil) | Lower | Lower | Smaller | More Reactive researchgate.net |

| This compound | 2-Fluoro, 6-Bromo | Significantly Lower | Significantly Lower | Small | Highly Reactive |

Data is inferred from general principles discussed in sources wuxiapptec.combiomedres.usresearchgate.net.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. ijarset.com It helps in identifying the regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as those around electronegative atoms, and are favorable for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP surface is predicted to show significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group due to their high electronegativity and lone pairs of electrons. The fluorine and bromine atoms would also contribute to negative potential regions. The most positive potential would be localized on the hydrogen atoms of the amide group (-NH2), making them primary sites for hydrogen bonding donation. This detailed charge mapping is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. ijarset.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a key method for investigating reaction mechanisms, allowing for the study of transient species like transition states that are often difficult or impossible to observe experimentally.

Understanding a chemical reaction requires characterizing its transition state (TS), which is the highest energy point along the reaction pathway. Computational modeling can determine the geometry and energy of the TS, providing crucial insights into the reaction's feasibility and kinetics. For nicotinamide and its derivatives, key transformations often involve hydrolysis of the amide group or reactions at the pyridine ring. mdpi.com

In the case of this compound, potential transformations could include nucleophilic aromatic substitution (SNAr) of the bromine or fluorine atoms. Due to the electron-withdrawing nature of the substituents and the ring nitrogen, the pyridine ring is activated for such attacks. Transition state analysis using quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful for studying enzyme-catalyzed reactions, revealing how the protein environment stabilizes the transition state. mdpi.com For non-enzymatic reactions, DFT calculations can model the TS for a proposed mechanism, helping to confirm or disprove a hypothesized pathway. osti.gov

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile or reaction coordinate diagram can be constructed. This profile provides a quantitative description of the reaction's thermodynamics (the relative stability of products and reactants) and kinetics (the height of the energy barriers).

For a hypothetical SNAr reaction on this compound, the energy profile would reveal which halogen is more likely to be displaced and what the activation energy for that process is. The formation of a Meisenheimer complex (a stabilized anionic intermediate) is a characteristic feature of SNAr reactions, and its stability would be a key feature of the calculated energy profile. Such computational studies are vital for predicting the outcome of reactions and designing synthetic routes.

In Silico Approaches for Scaffold Modification and Chemical Space Mapping

The nicotinamide scaffold is a common motif in many biologically active compounds and approved drugs. bohrium.comnih.gov In silico techniques are increasingly used to explore modifications of existing scaffolds to discover new molecules with improved properties. nih.gov

Scaffold hopping is a computational strategy aimed at identifying structurally novel compounds that retain the biological activity of a known active molecule by replacing its core structure. chemrxiv.orguniroma1.it Starting with this compound as a template, generative reinforcement learning or fragment-based approaches could be used to design new core structures while preserving the spatial arrangement of key pharmacophoric features, such as hydrogen bond donors and acceptors. chemrxiv.orgresearchgate.net

Fragment-based drug design (FBDD) is another powerful in silico method where a molecule is broken down into constituent fragments. These fragments can then be modified or replaced to explore the chemical space around the parent molecule. For this compound, the pyridine core could be considered one fragment and the carboxamide, bromo, and fluoro substituents as others. By systematically replacing these fragments with other chemical groups and evaluating the properties of the resulting virtual compounds using docking and other simulations, new derivatives with potentially enhanced activity or better pharmacokinetic profiles can be rapidly identified. nih.gov These computational approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. bohrium.comnih.gov

Computational Bioactivity Fingerprint Analysis for Scaffold Hopping

Scaffold hopping is a key strategy in medicinal chemistry that involves identifying and synthesizing molecules with different core structures (scaffolds) but similar biological activity to a known active compound. chemrxiv.orgmdpi.com This approach is valuable for discovering novel patentable chemical series, improving physicochemical properties, and overcoming issues like toxicity or poor metabolic stability associated with the original scaffold. chemrxiv.orgbiosolveit.de

A powerful computational method to facilitate this is Computational Bioactivity Fingerprint (CBFP) analysis. nih.gov Unlike traditional chemical fingerprints that encode structural features, a CBFP characterizes a molecule based on its predicted activity profile across a wide range of biological targets. nih.gov This "biological space" representation allows for the identification of structurally diverse molecules that are predicted to have a similar mechanism of action. nih.gov

For the this compound scaffold, a CBFP would be generated by using multiple quantitative structure-activity relationship (QSAR) models to predict its binding affinity against a panel of diverse protein targets, such as kinases, polymerases, and other enzymes. nih.gov The resulting fingerprint is a vector of predicted activity values. This profile can then be used to screen large virtual libraries for compounds with a similar bioactivity fingerprint, even if their chemical structures are completely different from the original pyridine core. biosolveit.de This process can uncover novel heterocyclic or even non-aromatic scaffolds that retain the essential pharmacophoric features required for biological activity, potentially leading to the discovery of new drug candidates. chemrxiv.orgnih.gov

Interactive Table: Hypothetical Computational Bioactivity Fingerprint Profile for the this compound Scaffold

This table illustrates the concept of a computational bioactivity fingerprint, where a scaffold is profiled against a virtual panel of protein targets. The values are hypothetical predicted activity scores (e.g., pIC50) used for similarity comparison in scaffold hopping studies.

| Protein Target Class | Representative Target | Predicted Activity Score |

| Polymerase | Poly [ADP-ribose] polymerase 1 (PARP-1) | 7.5 |

| Kinase | Cyclin-Dependent Kinase 4 (CDK4) | 6.2 |

| Kinase | LRRK2 | 5.8 |

| Enzyme | Aldose Reductase | 6.8 |

| Immune Checkpoint | Programmed Death-Ligand 1 (PD-L1) | 7.1 |

Ligand-Based and Structure-Based Design Principles

Once a promising scaffold like this compound is identified, ligand-based and structure-based computational design principles are employed to guide the synthesis of derivatives with optimized properties.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. For this compound, key pharmacophoric features would be identified:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the amide group.

Hydrogen Bond Donor: The amide (-NH2) group.

Aromatic Ring: The central fluoropyridine ring, which can participate in pi-stacking interactions.

Halogen Atoms: The bromine at the 6-position and fluorine at the 2-position, which modulate the electronic properties of the ring and can participate in specific halogen bonding interactions.

Using these features, computational models can be built to screen for other molecules that present the same pharmacophore in a similar 3D spatial arrangement. biosolveit.de Shape-similarity screening is another ligand-based technique where the 3D shape of this compound is used as a template to find other molecules that occupy a similar volume, increasing the probability of a productive fit in a target's binding site. biosolveit.de

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or cryo-EM), structure-based design becomes a powerful tool. This method involves computationally "docking" the ligand into the active site of the target to predict its binding mode and affinity.

For instance, small-molecule inhibitors have been designed to bind to the immune checkpoint protein PD-L1, inducing its dimerization and forming a hydrophobic tunnel where the inhibitor resides. acs.org In a hypothetical scenario where this compound targets PD-L1, its pyridine core would be docked into this tunnel. acs.org The model would allow chemists to visualize key interactions:

The amide group forming hydrogen bonds with amino acid residues in the binding pocket.

The fluoropyridine ring making hydrophobic or pi-stacking interactions.

The strategically placed fluorine and bromine atoms potentially forming halogen bonds or occupying specific sub-pockets to enhance binding affinity and selectivity.

This detailed molecular view enables the rational design of derivatives. For example, the model might suggest that replacing the bromine atom with a different group could lead to a more favorable interaction with a nearby residue, guiding the next round of chemical synthesis.

Interactive Table: Pharmacophoric Features of this compound in Drug Design

| Feature | Type | Potential Role in Molecular Recognition |

| Amide C=O | Hydrogen Bond Acceptor | Forms hydrogen bonds with backbone or side-chain donors of the target protein. |

| Amide -NH₂ | Hydrogen Bond Donor | Forms hydrogen bonds with backbone or side-chain acceptors of the target protein. |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Acts as a key interaction point within the binding site. |

| Fluoropyridine Ring | Aromatic/Hydrophobic Group | Participates in hydrophobic and pi-stacking interactions with aromatic residues. |

| 2-Fluoro Substituent | Halogen Atom / Electron-Withdrawing Group | Modulates ring electronics; can form halogen bonds or specific polar contacts. |

| 6-Bromo Substituent | Halogen Atom / Steric Group | Provides steric bulk to fill a specific pocket; can form halogen bonds. |

Advanced Analytical Methodologies in the Research of 6 Bromo 2 Fluoronicotinamide

Spectroscopic Techniques for Structural Elucidation beyond Basic Characterization

Spectroscopic methods are fundamental in confirming the molecular structure of newly synthesized compounds. For a molecule like 6-bromo-2-fluoronicotinamide, advanced spectroscopic techniques offer a deeper understanding of its three-dimensional structure, electronic environment, and potential for polymorphism.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the initial confirmation of the this compound structure, two-dimensional (2D) NMR techniques provide unambiguous assignments of proton and carbon signals, which can be complex due to the substituted pyridine (B92270) ring. creative-biostructure.comcapes.gov.bracs.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity between atoms. For instance, an HMBC experiment would reveal long-range couplings between the amide protons and the carbonyl carbon, as well as with carbons in the pyridine ring, confirming the carboxamide group's position relative to the halogen substituents.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and quantifying polymorphs. researchgate.netacs.org Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties. acs.org ssNMR, particularly ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning), can differentiate between polymorphs of this compound by detecting subtle variations in chemical shifts that arise from different molecular packing and intermolecular interactions in the crystal lattice. researchgate.net The presence of fluorine allows for ¹⁹F ssNMR, which is highly sensitive to the local environment and can be a powerful probe for distinguishing polymorphic forms.

| NMR Technique | Application to this compound | Information Gained |

|---|---|---|

| 2D-COSY | Correlation of neighboring protons on the pyridine ring. | Assigns adjacent proton signals. |

| 2D-HSQC | Correlation of protons to their directly attached carbons. | Unambiguous assignment of protonated carbons. |

| 2D-HMBC | Correlation of protons to carbons over 2-3 bonds. | Confirms connectivity and relative positions of substituents. |

| Solid-State NMR (¹³C, ¹⁵N, ¹⁹F) | Analysis of crystalline and amorphous solid forms. | Detection and characterization of polymorphs. researchgate.netacs.org |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact mass of this compound, which in turn confirms its elemental composition. nih.gov Beyond simple mass confirmation, HRMS is invaluable for mechanistic studies, particularly for reactions such as nucleophilic aromatic substitution (SNA_r_), a common reaction for this class of compounds. diva-portal.orgnih.govmasterorganicchemistry.com By analyzing the reaction mixture at various time points, HRMS can detect and identify transient intermediates, such as the Meisenheimer complex, and byproducts. masterorganicchemistry.com This information is crucial for elucidating reaction pathways, optimizing reaction conditions, and understanding the reactivity of the C-Br and C-F bonds on the pyridine ring. nih.gov The use of techniques like Desorption Electrospray Ionization (DESI)-MS allows for rapid screening of reaction conditions without extensive sample preparation. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from starting materials, reagents, and byproducts, thereby ensuring its purity and enabling the study of its formation over time.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for monitoring the progress of its synthesis. googleapis.combldpharm.comnih.gov A validated reverse-phase HPLC method, typically with UV detection, can quantify the compound and any impurities with high precision and accuracy. nih.govnih.gov For kinetic studies, HPLC is used to measure the concentration of reactants and products over time. nih.govfoodandnutritionresearch.net By plotting concentration versus time, reaction rates and orders can be determined, which is essential for understanding the reaction mechanism and for scaling up the synthesis. nih.govfoodandnutritionresearch.netnih.gov For example, in the synthesis of a derivative from this compound, HPLC can confirm the complete conversion of the starting material. googleapis.com

| HPLC Parameter | Typical Conditions for a Substituted Nicotinamide (B372718) | Purpose |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water/buffer (e.g., ammonium (B1175870) acetate) nih.gov | Elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min nih.gov | Ensures good separation and peak shape. |

| Detection | UV at ~260 nm nih.gov | Quantification based on UV absorbance of the pyridine ring. |

While this compound itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile byproducts that may form during its synthesis. thermofisher.com These byproducts could arise from side reactions or the decomposition of reagents. For GC-MS analysis, non-volatile compounds can sometimes be derivatized to increase their volatility. jfda-online.comresearchgate.net The gas chromatograph separates the volatile components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. thermofisher.com This is particularly useful for detecting small amounts of impurities that might be difficult to resolve by HPLC or that are not UV-active.

Chiral Separation Techniques for Enantiomeric Purity Analysis

The enantiomeric purity of chiral derivatives of this compound is a critical parameter in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a principal technique for the chiral separation of nicotinamide derivatives. google.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for resolving enantiomers of nicotinamide derivatives. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. The choice of the CSP and the mobile phase is crucial for achieving optimal resolution.

For nicotinamide-related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

A hypothetical HPLC method for a chiral derivative of this compound is presented in the table below.

Table 1: Hypothetical Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

In such a method, the differential interaction of the enantiomers with the chiral stationary phase would result in distinct retention times, enabling their quantification and the determination of the enantiomeric excess (e.e.).

Dynamic Chiral Salt Formation and Crystallization-Induced Asymmetric Transformation

For certain classes of chiral molecules, including some axially chiral nicotinamides, dynamic chiral salt formation is a powerful resolution technique. researchgate.netmdpi.com This method involves reacting a racemic mixture with an enantiomerically pure resolving agent, such as dibenzoyltartaric acid (DBTA), to form diastereomeric salts. mdpi.com These salts, having different physical properties, can then be separated by crystallization.

Furthermore, techniques like crystallization-induced asymmetric transformation and attrition-enhanced deracemization can be employed to convert the less soluble diastereomeric salt into the more soluble one in situ, thereby theoretically converting the entire racemic mixture into a single enantiomer. researchgate.netresearchgate.net While these methods have been successfully applied to other nicotinamides, their specific application to a chiral derivative of this compound would require dedicated research. researchgate.netresearchgate.net

Table 2: Illustrative Data for Enantiomeric Resolution of a Hypothetical Chiral Nicotinamide Derivative

| Technique | Resolving Agent | Diastereomer 1 Yield (%) | Diastereomer 2 Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Fractional Crystallization | L-DBTA | 45 | 48 | 96 (for Diastereomer 1) |

Data in this table is hypothetical and for illustrative purposes only.

The successful application of these advanced methodologies would be essential for the development and quality control of any potential chiral pharmaceutical agent derived from this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-2-fluoronicotinamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and amidation steps. For example, bromination of 2-fluoronicotinamide derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce the bromo group at the 6-position. Amidation is often achieved via coupling reactions with activated carboxylic acids or intermediates like methyl 6-bromo-2-fluoronicotinate (similar to [1214385-82-6]) . Yield optimization requires monitoring solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., palladium for cross-coupling), and stoichiometric ratios .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are critical for confirming substitution patterns (e.g., distinguishing fluorinated vs. brominated aromatic protons). The fluorine atom’s electron-withdrawing effect causes distinct deshielding in NMR .

- HPLC-MS : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC validates purity (>98%) and molecular ion peaks (e.g., m/z 219.01 for CHBrFNO) .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, though crystallization challenges may require solvent screening .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential halogenated vapor release .

- Waste Disposal : Follow institutional guidelines for halogenated waste, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution at reactive sites. The bromine atom’s electrophilicity at C6 and fluorine’s inductive effects can be quantified via Fukui indices to predict regioselectivity . Molecular dynamics simulations further assess solvent interactions (e.g., polar aprotic solvents stabilizing transition states) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) and control for variables like bacterial strain variability .

- Meta-Analysis : Pool data from multiple sources (e.g., Acta Chim. Slov. and Bioorg. Med. Chem.) to identify outliers or dose-response inconsistencies .

- Replication Studies : Reproduce key experiments under identical conditions to verify reproducibility, addressing potential synthesis impurities (<95% purity skews bioactivity) .

Q. How can reaction conditions be optimized to minimize byproducts in Suzuki-Miyaura cross-couplings involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts to reduce homocoupling byproducts .

- Solvent Optimization : Use toluene/DMF mixtures (4:1) to balance solubility and reaction kinetics.

- Temperature Gradients : Lower temperatures (50–80°C) suppress debromination, while higher temperatures (100–120°C) accelerate coupling but risk fluorinated group degradation .

Q. What role does the fluorine substituent play in modulating the pharmacokinetic properties of this compound?

- Methodological Answer : Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (e.g., microsomal stability tests) quantify half-life improvements compared to non-fluorinated analogs. LogP measurements (via shake-flask method) correlate fluorine’s electronegativity with increased lipophilicity, impacting blood-brain barrier permeability .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem entries (InChI Key: MIVNLXDUQDPXJR-UHFFFAOYSA-N for related aldehydes) to confirm structural assignments .

- Ethical Compliance : Adhere to MedChemExpress guidelines for non-therapeutic use and institutional review board (IRB) approvals for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.